molecular formula C13H15NO4S B14697098 (2R)-2-acetamido-3-phenacylsulfanylpropanoic acid CAS No. 33869-67-9

(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid

Cat. No.: B14697098
CAS No.: 33869-67-9
M. Wt: 281.33 g/mol
InChI Key: GBXIYVFOFVBRGY-NSHDSACASA-N
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Description

(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features an acetamido group, a phenacylsulfanyl group, and a propanoic acid backbone, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetamido-3-phenacylsulfanylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-mercaptopropanoic acid and phenacyl bromide.

    Acetylation: The amino group of ®-2-amino-3-mercaptopropanoic acid is acetylated using acetic anhydride to form ®-2-acetamido-3-mercaptopropanoic acid.

    Phenacylation: The thiol group of ®-2-acetamido-3-mercaptopropanoic acid is then reacted with phenacyl bromide in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenacyl group can be reduced to a phenethyl group using reducing agents like sodium borohydride.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other acyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, anhydrides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenethyl derivatives.

    Substitution: Various acylated derivatives.

Scientific Research Applications

(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3-phenacylsulfanylpropanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the phenacylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-acetamido-3-mercaptopropanoic acid: Lacks the phenacyl group, making it less versatile in synthetic applications.

    (2R)-2-amino-3-phenacylsulfanylpropanoic acid: Lacks the acetamido group, which may reduce its ability to form hydrogen bonds with biological targets.

Uniqueness

(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid is unique due to the presence of both acetamido and phenacylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

33869-67-9

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

(2R)-2-acetamido-3-phenacylsulfanylpropanoic acid

InChI

InChI=1S/C13H15NO4S/c1-9(15)14-11(13(17)18)7-19-8-12(16)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)(H,17,18)/t11-/m0/s1

InChI Key

GBXIYVFOFVBRGY-NSHDSACASA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCC(=O)C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)NC(CSCC(=O)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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